Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the “heterostilbene” derivative class. Its systematic name is ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Let’s break down its structure:
Ethyl group (C2H5): Attached to the pyrimidine ring.
Phenyl group (C6H5): Substituted at position 4.
Dimethoxyphenyl group (C8H10O2): Substituted at position 2 and 4.
Styryl group (C8H8): Substituted at position 6.
Pyrimidine ring: Fused with a benzimidazole ring.
Preparation Methods
This compound is an unprecedented side product of the Biginelli reaction . The synthesis involves three components: 2,4-dimethoxybenzaldehyde , ethyl acetoacetate , and urea . The reaction is catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions using ethanol as the solvent .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Its unique structure makes it interesting for further synthetic studies.
Medicine: Screening for pharmacological effects and drug development.
Industry: Potential use in materials science or as a building block for other compounds.
Mechanism of Action
The specific molecular targets and pathways involved in its effects remain to be explored. Further research is needed to elucidate its mechanism.
Comparison with Similar Compounds
While this compound is distinct due to its heterostilbene structure, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds were not mentioned in the available literature .
Biological Activity
Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of fused pyrimidine derivatives known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.
The molecular formula of the compound is C17H22N2O5, with a molecular weight of approximately 334.4 g/mol. The structure includes a benzimidazole moiety fused with a pyrimidine ring, contributing to its unique chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H22N2O5 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-component reactions such as the Biginelli reaction. This method allows for the efficient formation of the desired tetrahydropyrimidine structure from readily available starting materials. The use of catalysts and specific reaction conditions plays a critical role in optimizing yield and purity.
Antioxidant Properties
Research indicates that compounds within the benzimidazole class exhibit notable antioxidant activities. For instance, studies have shown that related compounds can effectively scavenge free radicals and inhibit lipid peroxidation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess these antioxidant properties. In comparative studies, ethyl 4-(2,4-dimethoxyphenyl)-2-oxo derivatives have demonstrated moderate to high radical scavenging activities when benchmarked against standard antioxidants like butylated hydroxytoluene (BHT) .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it has been evaluated for its effect on ethoxyresorufin O-deethylase (EROD) activity. Results indicate that certain derivatives exhibit significant modulation of EROD activity, suggesting a mechanism through which they may exert protective effects against oxidative stress .
Case Studies
-
Antioxidant Activity Evaluation :
A study synthesized several benzimidazole derivatives and assessed their antioxidant activities using DPPH radical scavenging assays. The results indicated that compounds similar to ethyl 4-(2,4-dimethoxyphenyl)-2-oxo showed effective inhibition of lipid peroxidation and enhanced antioxidant capacity compared to controls . -
Cytotoxicity Assessment :
In vitro cytotoxicity tests against various cancer cell lines have been conducted for related compounds. The findings suggest that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells .
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(13-10-9-12(27-2)11-16(13)28-3)24-15-8-6-5-7-14(15)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
WMRSLTCMJNOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.